molecular formula C16H15NO2 B4853886 3-methoxy-4-(2-phenylethoxy)benzonitrile

3-methoxy-4-(2-phenylethoxy)benzonitrile

Cat. No.: B4853886
M. Wt: 253.29 g/mol
InChI Key: KSTNQIPKAWZVBH-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-phenylethoxy)benzonitrile is a substituted benzonitrile derivative featuring a methoxy group at the 3-position and a 2-phenylethoxy group at the 4-position of the benzene ring. This structure combines aromatic electron-donating (methoxy) and moderately bulky (2-phenylethoxy) substituents, which influence its physicochemical properties and reactivity. Such compounds are often explored as intermediates in pharmaceuticals or agrochemicals due to their tunable electronic and steric profiles [14].

Properties

IUPAC Name

3-methoxy-4-(2-phenylethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-18-16-11-14(12-17)7-8-15(16)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTNQIPKAWZVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(2-phenylethoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with 2-phenylethanol under specific conditions. One common method is the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenylethoxy group is introduced to the benzonitrile core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-4-(2-phenylethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-(2-phenylethoxy)benzoic acid.

    Reduction: Formation of 3-methoxy-4-(2-phenylethoxy)benzylamine.

    Substitution: Formation of 3-methoxy-4-(2-phenylethoxy)-2-nitrobenzonitrile.

Scientific Research Applications

3-methoxy-4-(2-phenylethoxy)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3-methoxy-4-(2-phenylethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethoxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzonitrile Derivatives

The biological activity and chemical behavior of benzonitrile derivatives are heavily influenced by substituents. Below is a systematic comparison:

Table 1: Key Physicochemical Properties of Selected Benzonitrile Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Applications/Relevance
3-Methoxy-4-(trifluoromethyl)benzonitrile C₉H₆F₃NO 201.15 -OCH₃, -CF₃ N/A N/A Pharmaceutical intermediates
4-Formyl-3-methoxy-benzonitrile C₉H₇NO₂ 161.16 -OCH₃, -CHO N/A 318.2 Organic synthesis building block
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ 178.15 -OCH₃, -NO₂ 125–126 N/A High-purity pharmaceutical intermediate
3-Fluoro-4-[(2-phenoxyethoxy)methyl]benzonitrile C₁₆H₁₄FNO₂ 271.29 -F, -(CH₂OPh) N/A N/A Research chemical
3-Methoxy-4-(morpholin-4-yl)benzonitrile C₁₂H₁₄N₂O₂ 226.26 -OCH₃, -N-morpholine N/A N/A Potential CNS drug candidate
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Derivatives with -NO₂ (e.g., 3-Methoxy-4-nitrobenzonitrile) exhibit higher melting points (125–126°C) due to increased polarity and intermolecular interactions .
  • Bulky Substituents: The 2-phenylethoxy group in the target compound likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), impacting solubility and membrane permeability.
  • Heterocyclic Modifications: Morpholine-substituted derivatives (e.g., 3-Methoxy-4-(morpholin-4-yl)benzonitrile) are explored for CNS applications due to improved bioavailability and receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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